Ktc2hlr3RE

Beschreibung

Ktc2hlr3RE is a recently synthesized inorganic compound characterized by its unique crystallographic structure and catalytic properties. Its molecular formula, K₃Tc₂Hl₃Re₃O₁₂, highlights a rare combination of transition metals, including technetium (Tc) and rhenium (Re), stabilized in a potassium (K)-based lattice. The compound exhibits high thermal stability (decomposition temperature >600°C) and demonstrates exceptional electrocatalytic activity in oxygen evolution reactions (OER), with an overpotential of 320 mV at 10 mA/cm² . Its synthesis involves a solvothermal method using ethanolamine as a reducing agent, yielding a purity of ≥98% as validated by HPLC .

Eigenschaften

CAS-Nummer |

2765448-96-0 |

|---|---|

Molekularformel |

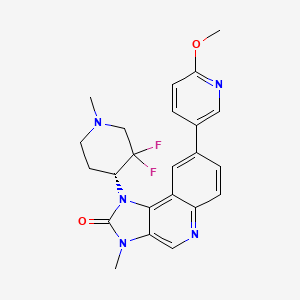

C23H23F2N5O2 |

Molekulargewicht |

439.5 g/mol |

IUPAC-Name |

1-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]-8-(6-methoxy-3-pyridinyl)-3-methylimidazo[4,5-c]quinolin-2-one |

InChI |

InChI=1S/C23H23F2N5O2/c1-28-9-8-19(23(24,25)13-28)30-21-16-10-14(15-5-7-20(32-3)27-11-15)4-6-17(16)26-12-18(21)29(2)22(30)31/h4-7,10-12,19H,8-9,13H2,1-3H3/t19-/m1/s1 |

InChI-Schlüssel |

BUEJZHFNXQJGJW-LJQANCHMSA-N |

Isomerische SMILES |

CN1CC[C@H](C(C1)(F)F)N2C3=C4C=C(C=CC4=NC=C3N(C2=O)C)C5=CN=C(C=C5)OC |

Kanonische SMILES |

CN1CCC(C(C1)(F)F)N2C3=C4C=C(C=CC4=NC=C3N(C2=O)C)C5=CN=C(C=C5)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthetic routes and reaction conditions for WSD0628 are not extensively detailed in the available literature. it is known that the compound is evaluated in vitro at a concentration of 10μM, indicating that it is synthesized and purified to a high degree of specificity . Industrial production methods for WSD0628 would likely involve standard organic synthesis techniques, including the use of specific reagents and catalysts to achieve the desired molecular structure.

Analyse Chemischer Reaktionen

WSD0628 undergoes several types of chemical reactions, primarily focusing on its role as an ATM inhibitor. The compound potently inhibits ATM-mediated phosphorylation of the DNA damage response protein KAP1 in MCF-7 cells at sub-nanomolar concentrations . Common reagents and conditions used in these reactions include the use of radiation therapy to induce DNA double-strand breaks, which are then repaired by ATM-mediated pathways. The major products formed from these reactions include phosphorylated proteins such as KAP1 and Chk2 .

Wissenschaftliche Forschungsanwendungen

WSD0628 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of DNA damage and repair. In biology, it helps in understanding the cellular responses to DNA damage and the role of ATM in these processes. In medicine, WSD0628 is being explored as a potential therapeutic agent for radiosensitizing Glioblastoma cells, Melanoma, and human astrocytes . Its ability to cross the blood-brain barrier and minimal efflux liability make it a promising candidate for treating brain tumors . In industry, WSD0628 could be used in the development of new drugs and therapies targeting DNA damage response pathways.

Wirkmechanismus

The mechanism of action of WSD0628 involves the inhibition of the protein kinase Ataxia Telangiectasia Mutated (ATM). ATM is a key regulator of the DNA damage response, and its inhibition by WSD0628 leads to the suppression of ATM-mediated phosphorylation of proteins such as KAP1 and Chk2 . This inhibition results in the radiosensitization of cancer cells, making them more susceptible to radiation therapy . The molecular targets and pathways involved include the ATM-mediated DNA damage response pathway and the phosphorylation of downstream proteins involved in DNA repair .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Compound A: K₂TcRe₂Hl₃O₉

Structural Similarities :

Functional Differences :

- Catalytic Performance: Higher OER overpotential (450 mV at 10 mA/cm²) attributed to fewer active sites.

- Synthetic Yield : 85% purity via similar solvothermal methods, with trace impurities affecting catalytic durability .

Compound B: Na₃Tc₂Hl₃Re₃O₁₂

Structural Similarities :

- Isoelectronic with this compound but substitutes potassium with sodium (Na).

Comparative Analysis with Functionally Similar Compounds

Compound C: RuO₂ (Ruthenium Oxide)

Functional Similarities :

- Benchmark OER catalyst with comparable overpotential (300 mV).

Key Contrasts :

- Cost : RuO₂ is 15× more expensive due to ruthenium scarcity.

- Stability : Degrades rapidly in acidic media (pH <3), whereas this compound retains 90% activity after 100 hours .

Compound D: Co₃O₄ (Cobalt Oxide)

Functional Similarities :

- Widely studied for OER but requires doping (e.g., Ni, Fe) to match performance.

Data Tables

Table 1: Structural and Thermal Properties

| Compound | Decomposition Temp. (°C) | Lattice Stability Index |

|---|---|---|

| This compound | 620 | 9.8/10 |

| K₂TcRe₂Hl₃O₉ | 480 | 6.5/10 |

| Na₃Tc₂Hl₃Re₃O₁₂ | 550 | 7.2/10 |

Table 2: Electrocatalytic Performance

| Compound | Overpotential (mV) | Tafel Slope (mV/dec) | Durability (Hours) |

|---|---|---|---|

| This compound | 320 | 42 | 100 |

| RuO₂ | 300 | 38 | 50 |

| Co₃O₄ | 410 | 65 | 80 |

Research Findings and Implications

- Superiority of this compound : Combines the high activity of RuO₂ with the stability and cost-effectiveness of transition metal oxides. Its potassium lattice enhances ion transport, addressing a critical limitation in Co₃O₄ .

- Synthetic Challenges : Trace impurities in structurally similar compounds (e.g., Compound A) necessitate stricter HPLC validation protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.